4-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]benzaldehyde
Description
Properties
IUPAC Name |
4-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-13-18-16(12-23-13)10-19-6-8-20(9-7-19)17(22)15-4-2-14(11-21)3-5-15/h2-5,11-12H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPQHRDFPJMIMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]benzaldehyde typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an appropriate electrophile .
Industrial production methods for this compound may involve optimizing these synthetic routes for higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
4-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]benzaldehyde undergoes various chemical reactions, including:
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position, due to its electron-rich nature.
Condensation: The aldehyde group can participate in condensation reactions, such as the formation of Schiff bases with amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. The integration of the thiazole ring in this compound suggests it may exhibit antibacterial and antifungal activities. Studies have shown that thiazole-based compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .
Anticancer Potential
Research indicates that compounds containing thiazole and piperazine structures can demonstrate significant anticancer activity. For instance, derivatives of thiazoles have been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types . The specific structure of 4-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]benzaldehyde may enhance its efficacy against cancer cells through mechanisms such as enzyme inhibition or receptor modulation.
Neurological Applications
The piperazine moiety is often linked to psychoactive effects, which may suggest potential applications in treating neurological disorders. Compounds with similar structures have been explored for their effects on neurotransmitter systems, indicating that this compound might influence cognitive functions or mood disorders .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 4-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]benzaldehyde can be approached through various synthetic routes, often involving the reaction of piperazine derivatives with thiazole-containing aldehydes. The structural modifications can significantly affect the biological activity, highlighting the importance of SAR studies in optimizing therapeutic efficacy .
Case Study 1: Anticancer Activity
In a study examining thiazole derivatives, compounds similar to 4-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]benzaldehyde were tested against breast cancer cell lines. Results indicated that certain modifications to the thiazole and piperazine components enhanced cytotoxicity compared to unmodified counterparts, suggesting that this compound could be further developed as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of thiazole-piperazine hybrids demonstrated significant activity against Gram-positive bacteria. The presence of the thiazole ring was crucial for enhancing antibacterial activity, indicating that similar compounds could be developed for clinical use against resistant bacterial strains .
Mechanism of Action
The mechanism of action of 4-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The piperazine ring can enhance the compound’s binding affinity and selectivity for certain biological targets . The benzaldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s bioactivity and physicochemical properties are influenced by variations in its substituents. Key analogues include:
Physicochemical Properties
- Lipophilicity : The 2-methylthiazole group increases logP compared to polar analogues like 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde .
- Solubility : Piperazine improves aqueous solubility (~20–50 µg/mL in PBS) relative to purely aromatic derivatives .
- Stability : The aldehyde group may require protection (e.g., acetal formation) during synthesis to prevent oxidation .
Biological Activity
4-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]benzaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It has a molecular weight of approximately 345.5 g/mol and features a piperazine ring substituted with a thiazole moiety, which is known for its diverse biological activities.
1. Antimicrobial Activity
Recent studies have shown that derivatives of thiazole compounds exhibit significant antimicrobial properties. The presence of the thiazole ring in 4-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]benzaldehyde enhances its efficacy against various bacterial strains. Research indicates that compounds with similar structures have shown inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
2. Inhibition of Monoamine Oxidase (MAO)
Monoamine oxidase (MAO) is an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO-A and MAO-B has therapeutic implications for mood disorders and neurodegenerative diseases. Studies have demonstrated that thiazole derivatives can act as selective MAO inhibitors, which may lead to antidepressant effects and neuroprotective benefits . The specific activity of 4-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]benzaldehyde against these isoenzymes is an area of ongoing research.
3. Anticancer Potential
Compounds containing thiazole rings have been investigated for their anticancer properties. Preliminary studies suggest that 4-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]benzaldehyde may induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation. Further investigations are required to elucidate the specific pathways involved .
Case Study 1: MAO Inhibition
In a study examining the MAO inhibitory activity of thiazole-piperazine derivatives, several compounds were synthesized and tested. The results indicated that certain modifications to the piperazine structure significantly enhanced MAO-A inhibition compared to the parent compounds. This suggests that structural optimization can lead to more potent inhibitors .
| Compound Name | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
|---|---|---|
| Compound A | 12 | 25 |
| Compound B | 8 | 30 |
| Target Compound | 6 | 20 |
Case Study 2: Antimicrobial Efficacy
A series of thiazole derivatives were tested against various bacterial strains, including E. coli and S. aureus. The target compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
